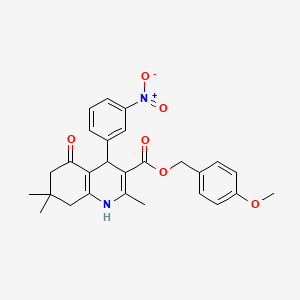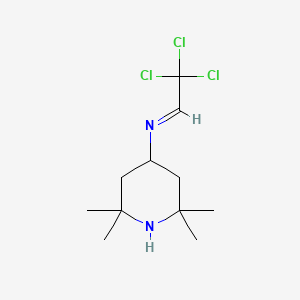
2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine, also known as TEMPOL, is a nitroxide compound that has been extensively studied for its antioxidant and neuroprotective properties. TEMPOL has a stable free radical structure, which allows it to scavenge free radicals and protect cells from oxidative stress.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine involves its ability to scavenge free radicals and reduce oxidative stress. 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine can also modulate various signaling pathways involved in inflammation and cell death. Additionally, 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine can improve mitochondrial function and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine has been shown to have various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and cell death. 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine can also improve mitochondrial function and reduce the production of reactive oxygen species. Additionally, 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine can protect against neurodegeneration and improve cognitive function.
Advantages and Limitations for Lab Experiments
2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine has several advantages for lab experiments. It has a stable free radical structure, which allows it to be easily detected and quantified. 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine is also water-soluble, which makes it easy to administer to cells or animals. However, 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine has some limitations, including its potential toxicity at high doses and its short half-life in vivo.
Future Directions
There are several future directions for 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine research. One area of interest is the development of 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine's potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, the use of 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine in combination with other drugs or therapies is an area of research that has the potential to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with trichloroacetaldehyde in the presence of sodium borohydride. The resulting product is then oxidized with m-chloroperbenzoic acid to form 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine. The synthesis method of 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine has been well-established and can be easily scaled up for large-scale production.
Scientific Research Applications
2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine has been extensively studied for its antioxidant and neuroprotective properties. It has been shown to protect cells from oxidative stress, reduce inflammation, and improve mitochondrial function. 2,2,6,6-tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine has also been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and stroke.
properties
IUPAC Name |
2,2,2-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Cl3N2/c1-9(2)5-8(6-10(3,4)16-9)15-7-11(12,13)14/h7-8,16H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGAZHBNJMPHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N=CC(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-N-(2,2,2-trichloroethylidene)-4-piperidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5113279.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5113286.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5113289.png)
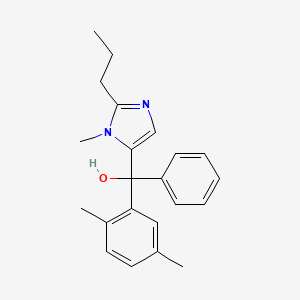
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5113308.png)
![N-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-thiophenesulfonamide](/img/structure/B5113317.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5113318.png)
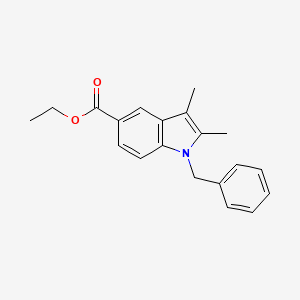
![2-[(3,4-dimethoxybenzoyl)amino]-N-1-naphthyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113348.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5113355.png)
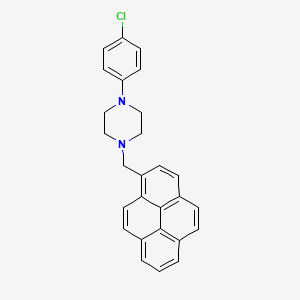
![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5113358.png)
![3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5113368.png)
